molecular formula C20H15N3O3S B10877844 N-{4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}thiophene-2-carboxamide

N-{4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}thiophene-2-carboxamide

Cat. No.: B10877844
M. Wt: 377.4 g/mol
InChI Key: AMUGHYWRHMOXBR-UHFFFAOYSA-N
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Description

N~2~-{4-[5-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-2-THIOPHENECARBOXAMIDE is a complex organic compound that features a combination of oxadiazole and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-{4-[5-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-2-THIOPHENECARBOXAMIDE typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N~2~-{4-[5-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-2-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents can be employed.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of halogenated thiophene derivatives.

Scientific Research Applications

N~2~-{4-[5-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-2-THIOPHENECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism by which N2-{4-[5-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-2-THIOPHENECARBOXAMIDE exerts its effects involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-{4-[5-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-2-THIOPHENECARBOXAMIDE is unique due to the combination of oxadiazole and thiophene rings, which confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C20H15N3O3S

Molecular Weight

377.4 g/mol

IUPAC Name

N-[4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C20H15N3O3S/c1-25-16-6-3-2-5-15(16)20-22-18(23-26-20)13-8-10-14(11-9-13)21-19(24)17-7-4-12-27-17/h2-12H,1H3,(H,21,24)

InChI Key

AMUGHYWRHMOXBR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)NC(=O)C4=CC=CS4

Origin of Product

United States

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